molecular formula C21H26ClN3O2 B3332611 Levocetirizine amide CAS No. 909779-33-5

Levocetirizine amide

Cat. No.: B3332611
CAS No.: 909779-33-5
M. Wt: 387.9 g/mol
InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N
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Description

Unii-1AH2JG4B9H, also known as (2R,3S)-2,3-dihydroxybutanedioic acid, is a chemical compound that belongs to the family of alpha-hydroxy acids. It is assigned to LEVOCETIRIZINE AMIDE .


Molecular Structure Analysis

The molecular formula of Unii-1AH2JG4B9H is C21H26ClN3O2 . This indicates that it is composed of 21 carbon atoms, 26 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Aptamers in Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, have shown significant promise in bioanalytical applications due to their high specificity and affinity for target molecules. Their stability and ease of modification make them suitable for biosensing, diagnostics, and therapeutic applications. The review by Iliuk et al. (2011) highlights major progress in aptamer research, emphasizing its potential in developing highly specific analytical tools and therapeutic agents (Iliuk, Hu, & Tao, 2011).

Mass Spectrometry Imaging in Food Science

Mass Spectrometry Imaging (MSI) has emerged as a powerful tool in food science, offering detailed chemical imaging of food products. This technique allows for the localization of biomarkers, characterization of nutrients, and detection of chemical contaminants, contributing significantly to food safety and quality assessment. Li et al. (2016) review the applications of MSI in food science, outlining its potential to revolutionize our understanding of food materials at the molecular level (Li, Dunham, Dong, Yoon, Zeng, & Sweedler, 2016).

Nanoparticle Research

The field of nanoparticle research offers vast potential for technological applications, including in medicine, electronics, and materials science. Heiligtag and Niederberger (2013) discuss the broad range of nanoparticle synthesis, assembly, and applications, highlighting the innovative possibilities these materials offer across different scientific domains (Heiligtag & Niederberger, 2013).

Gene Expression Profiling in Dental Research

Kuo et al. (2002) explore the application of DNA microarray technology in dental research, including gene discovery, disease diagnosis, and personalized therapeutics. This technology facilitates the simultaneous analysis of thousands of genes, offering insights into complex genetic interactions and disease mechanisms (Kuo, Whipple, Sonis, Ohno-Machado, & Jenssen, 2002).

Ancient DNA Research

Ancient DNA (aDNA) research provides a unique window into the past, enabling the study of extinct species and ancient populations. Willerslev and Cooper (2005) discuss methodological advances in aDNA research, highlighting its impact on evolutionary biology and archaeology (Willerslev & Cooper, 2005).

Properties

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDQBJDVOYDLA-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909779-33-5
Record name Levocetirizine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCETIRIZINE AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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